molecular formula C10H14BrNO2 B13576665 1-(4-Bromo-2,6-dimethoxyphenyl)-N-methylmethanamine

1-(4-Bromo-2,6-dimethoxyphenyl)-N-methylmethanamine

Cat. No.: B13576665
M. Wt: 260.13 g/mol
InChI Key: IEEKQDNSDSITMQ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,6-dimethoxyphenyl)-N-methylmethanamine is a chemical compound characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2,6-dimethoxyphenyl)-N-methylmethanamine typically involves the bromination of 2,6-dimethoxyphenyl compounds followed by amination. One common method involves the reaction of 4-bromo-2,6-dimethoxybenzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2,6-dimethoxyphenyl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or demethylated products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

1-(4-Bromo-2,6-dimethoxyphenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme-substrate interactions.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,6-dimethoxyphenyl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, while the methylated amine group can affect its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane
  • (4-Bromo-2,6-dimethoxyphenyl)methanol
  • 2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine

Uniqueness

1-(4-Bromo-2,6-dimethoxyphenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

1-(4-bromo-2,6-dimethoxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C10H14BrNO2/c1-12-6-8-9(13-2)4-7(11)5-10(8)14-3/h4-5,12H,6H2,1-3H3

InChI Key

IEEKQDNSDSITMQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1OC)Br)OC

Origin of Product

United States

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